REACTION_CXSMILES
|
[C:1]([N:8]([CH2:13][CH2:14][CH3:15])[O:9][CH2:10][CH:11]=[CH2:12])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CCOC(C)=O.[Pd]>[C:1]([N:8]([CH2:13][CH2:14][CH3:15])[O:9][CH2:10][CH2:11][CH3:12])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]
|
Name
|
N-Boc-N-propyl-O-allylhydroxylamine
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(OCC=C)CCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel eluting with 5% EtOAc/hexanes
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N(OCCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |